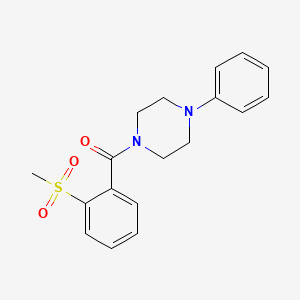

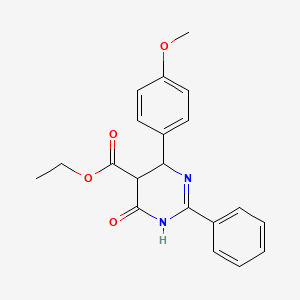

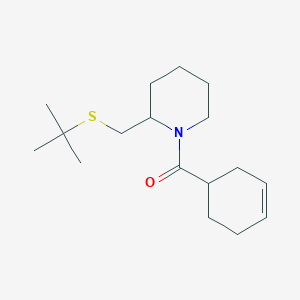

![molecular formula C20H23N5O2 B2832419 9-(3,4-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 845627-98-7](/img/structure/B2832419.png)

9-(3,4-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidine derivatives are a class of compounds that have been the subject of much research due to their wide range of biological activities . They are key structural fragments of antiviral agents and have been used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite complex, with various substituents attached to the pyrimidine skeleton . The structure of these compounds can be influenced by a number of factors, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Chemical Reactions Analysis

The chemical reactions of pyrimidine derivatives can be quite diverse, with the Dimroth rearrangement playing a key role . This rearrangement can involve the formation of an adduct by an attack of the heterocyclic ring by a nucleophile, electrocyclic ring opening in the adduct followed by rotation around the single bond, and closure of the ring with the participation of other structural units .科学的研究の応用

New [c,d]-Fused Purinediones Synthesis

A study by Ondrej imo, A. Rybár, and J. Alföldi (1995) in "Synthesis" detailed the synthesis of 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido-[1,2,3-cd]purine-8,10(9H)-diones through a four-step process starting from 6-chloro-5-nitro-3-methylpyrimidine-2,4(1H,3H)-dione. This research highlights the synthetic routes and modifications possible within the purine framework, potentially applicable to the compound (Ondrej imo, Rybár, & Alföldi, 1995).

Thermal Ene Reaction of Pyrimidine Derivatives

T. Inazumi et al. (1994) in the "Journal of The Chemical Society-perkin Transactions 1" explored the thermal ene reaction of 6-(alk-2-enylamino)-5-[(substituted imino)methyl]pyrimidine-2,4(1H,3H)-diones leading to pyrimido[4,5-b]azepine derivatives. Such studies suggest the chemical versatility of pyrimidine derivatives in synthesizing complex heterocyclic compounds, which could be relevant for the compound under discussion (Inazumi et al., 1994).

Structural Analysis of Purinediones

Research by S. Larson et al. (1989) on "Acta crystallographica. Section C, Crystal structure communications" provided structural insights into 7-methyl-8-oxo-7,8-dihydroguanosine monohydrate, a purine derivative. Understanding the crystal structure and molecular interactions of such compounds could be beneficial for the development of new materials or pharmaceuticals with specific properties (Larson, Cottam, & Robins, 1989).

Electrochemical Oxidation of Purine Derivatives

The study on the electrochemical oxidation of 9-methylxanthine by Michael T. Cleary, James L. Owens, and Glenn Dryhurst (1981) in the "Journal of Electroanalytical Chemistry" revealed the oxidation process and potential dimerization or polymerization pathways of purine derivatives. This research might provide foundational knowledge for understanding the electrochemical behaviors of similar compounds (Cleary, Owens, & Dryhurst, 1981).

将来の方向性

特性

IUPAC Name |

9-(3,4-dimethylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-5-9-25-18(26)16-17(22(4)20(25)27)21-19-23(10-6-11-24(16)19)15-8-7-13(2)14(3)12-15/h5,7-8,12H,1,6,9-11H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTPVZUDBVGMIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

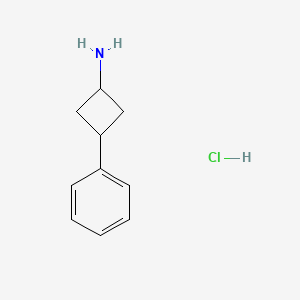

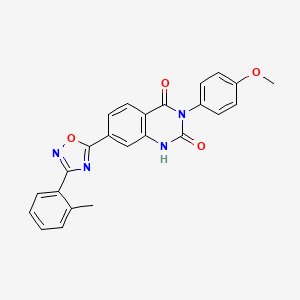

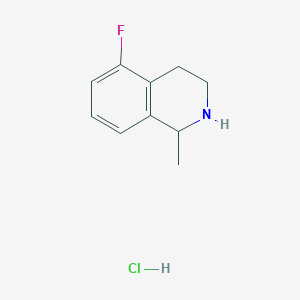

![(3-Chlorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2832341.png)

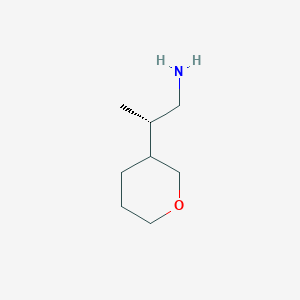

![(1-(2-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2832356.png)